Method Accuracy: Glucoraphanin-d5 Internal Standardization versus Standard Addition Protocol
A study validating an LC-MS/MS method for glucosinolate analysis compared quantification using a stable isotopic internal standard (where available) against a standard addition protocol. The results demonstrated that internal standardization with a SIL-IS gave estimates that were in agreement with those obtained by the more labor-intensive standard addition method [1].
| Evidence Dimension | Quantification Accuracy (Agreement between methods) |
|---|---|
| Target Compound Data | Estimates from internal standardization with stable isotopic standards (SIL-IS) agreed with standard addition results. |
| Comparator Or Baseline | Standard addition analysis protocol. |
| Quantified Difference | No significant difference reported; the two methods produced comparable estimates. |
| Conditions | LC-MS/MS analysis of seven major dietary glucosinolates in vegetable extracts and blood plasma. |
Why This Matters
This evidence demonstrates that Glucoraphanin-d5 (as a SIL-IS) can replace a time-consuming standard addition method, significantly streamlining workflow while maintaining analytical accuracy for high-throughput bioanalysis.
- [1] Song L, Morrison JJ, Botting NP, Thornalley PJ. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. Anal Biochem. 2005;347(2):234-43. View Source
